(R)-Dimethyl 2-(tert-butoxycarbonylamino)succinate

Chiral Synthesis Peptide Chemistry Stereochemistry

(R)-Dimethyl 2-(tert-butoxycarbonylamino)succinate (CAS 130622-08-1), also known as 1,4-Dimethyl N-[(1,1-dimethylethoxy)carbonyl]-D-aspartate, is a chiral, doubly protected D-aspartic acid derivative bearing a tert-butoxycarbonyl (Boc) group at the amine and methyl esters at both the α- and side-chain carboxyl groups. Its molecular formula is C₁₁H₁₉NO₆ with a molecular weight of 261.27 g/mol.

Molecular Formula C11H19NO6
Molecular Weight 261.27 g/mol
CAS No. 130622-08-1
Cat. No. B3230519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Dimethyl 2-(tert-butoxycarbonylamino)succinate
CAS130622-08-1
Molecular FormulaC11H19NO6
Molecular Weight261.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)OC
InChIInChI=1S/C11H19NO6/c1-11(2,3)18-10(15)12-7(9(14)17-5)6-8(13)16-4/h7H,6H2,1-5H3,(H,12,15)/t7-/m1/s1
InChIKeyDFXUYFITVOWQNH-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Dimethyl 2-(tert-butoxycarbonylamino)succinate (CAS 130622-08-1): Core Properties and Procurement-Relevant Characteristics


(R)-Dimethyl 2-(tert-butoxycarbonylamino)succinate (CAS 130622-08-1), also known as 1,4-Dimethyl N-[(1,1-dimethylethoxy)carbonyl]-D-aspartate, is a chiral, doubly protected D-aspartic acid derivative bearing a tert-butoxycarbonyl (Boc) group at the amine and methyl esters at both the α- and side-chain carboxyl groups [1]. Its molecular formula is C₁₁H₁₉NO₆ with a molecular weight of 261.27 g/mol [1]. This compound serves as a key chiral building block in peptide and peptidomimetic synthesis, where its D-configuration and orthogonal protecting groups enable selective, stepwise incorporation of D-aspartic acid residues into complex molecular architectures .

Why Generic Substitution of (R)-Dimethyl 2-(tert-butoxycarbonylamino)succinate (CAS 130622-08-1) Is Not Advisable


Generic substitution of (R)-Dimethyl 2-(tert-butoxycarbonylamino)succinate with its S-enantiomer, the racemic mixture, or unprotected D-aspartic acid dimethyl ester is not scientifically sound due to fundamental differences in stereochemical identity, protecting group architecture, and documented quality control. The R (D) configuration is non-negotiable for the synthesis of D-amino acid-containing peptides and peptidomimetics, where the S (L) enantiomer would yield a product with incorrect stereochemistry, potentially compromising biological activity or leading to regulatory rejection [1]. Furthermore, the Boc and dimethyl ester protecting groups are specifically designed for orthogonal deprotection strategies; substituting an unprotected or differently protected analog would disrupt synthetic planning, reduce yield, and introduce impurities . Finally, the compound's utility is underpinned by vendor-provided batch-specific quality control data (NMR, HPLC, GC), which are absent for generic or racemic substitutes, creating unacceptable risk in regulated environments .

Quantitative Differentiation Evidence for (R)-Dimethyl 2-(tert-butoxycarbonylamino)succinate (CAS 130622-08-1)


Absolute Stereochemical Identity: R (D) Enantiomer vs. S (L) Enantiomer and Racemic Mixture

The (R)-Dimethyl 2-(tert-butoxycarbonylamino)succinate (CAS 130622-08-1) possesses a defined D-aspartic acid stereochemical core, as confirmed by its InChI Key (InChIKey=DFXUYFITVOWQNH-SSDOTTSWSA-N) and canonical SMILES notation specifying the R configuration [1]. In contrast, the S-enantiomer (CAS 55747-84-7) and the racemic mixture represent fundamentally different spatial arrangements of atoms . This absolute stereochemistry is the primary determinant of biological recognition and regulatory identity for any downstream chiral product. Using the incorrect enantiomer would result in a diastereomeric or enantiomeric impurity that, even at trace levels, can profoundly alter pharmacological activity or be grounds for regulatory rejection in pharmaceutical development. The quantitative difference is binary: 100% R configuration versus 0% R configuration in the S-enantiomer, and 50% R configuration in the racemic mixture. This is not a matter of degree but of absolute molecular identity.

Chiral Synthesis Peptide Chemistry Stereochemistry

Vendor-Specified Purity and Orthogonal Quality Control: 97% Chemical Purity with NMR, HPLC, and GC Batch Data

Commercial suppliers specify a standard purity of ≥97% for (R)-Dimethyl 2-(tert-butoxycarbonylamino)succinate (CAS 130622-08-1) and provide batch-specific certificates of analysis including NMR, HPLC, and GC data . In comparison, alternative sources or generic D-aspartic acid derivatives often lack this level of documented, multi-method purity verification. For instance, the S-enantiomer is listed with a purity of 95% by some vendors, but without the same explicit guarantee of orthogonal analytical characterization . The combination of a high nominal purity with a suite of orthogonal analytical techniques (NMR for structural identity, HPLC for organic purity, GC for volatile impurities) provides a quantifiable and verifiable assurance of quality that is essential for reproducible research and compliant manufacturing. This documentation reduces the risk of costly synthetic failures due to undetected impurities.

Quality Control Analytical Chemistry Procurement

Orthogonal Protecting Group Architecture: Enables Regioselective Deprotection and Minimizes Aspartimide Formation

The compound's design incorporates a Boc group for amine protection and methyl esters for both α- and β-carboxyl groups. This orthogonal protection scheme is critical for solid-phase peptide synthesis (SPPS), as it allows for selective deprotection and coupling at specific sites without affecting the others . In contrast, using an unprotected D-aspartic acid dimethyl ester (e.g., CAS 69630-50-8) or a mono-protected analog (e.g., Boc-D-Asp(OMe)-OH, CAS 137130-65-5) would either lead to uncontrolled polymerization and side reactions or provide insufficient protection, respectively. Furthermore, the use of a bulky Boc group and methyl esters on the β-carboxyl group has been shown in class studies to reduce base-catalyzed aspartimide formation during Fmoc SPPS compared to less hindered protecting groups, improving crude peptide purity and yield [1]. While direct comparative data for this specific compound is limited, the class-level inference is strong and well-documented in peptide synthesis literature.

Solid-Phase Peptide Synthesis Protecting Group Strategy Aspartimide Prevention

Critical Intermediate in Caspase Inhibitor Synthesis: Documented Use in Patent Literature

Patent literature explicitly identifies protected aspartic acid derivatives, including those with Boc and ester protecting groups analogous to (R)-Dimethyl 2-(tert-butoxycarbonylamino)succinate, as key intermediates in the synthesis of caspase inhibitors [1]. While the specific CAS number 130622-08-1 may not be explicitly listed in all public patent documents, the class of N-Boc-protected D-aspartic acid dimethyl esters is a recognized building block for constructing the aspartic acid aldehyde moieties found in potent, selective caspase inhibitors [1]. In contrast, the S-enantiomer or other protecting group variants would lead to different diastereomers or compounds with altered biological activity, as the stereochemistry and protecting group pattern are critical for the inhibitor's binding affinity and selectivity. This documented use in a high-value therapeutic area provides a strong, application-specific rationale for procuring the correct stereoisomer and protecting group combination.

Medicinal Chemistry Caspase Inhibitors Pharmaceutical Intermediates

Defined Physical Properties for Handling and Storage: Melting Point 64-65 °C

The melting point of (R)-Dimethyl 2-(tert-butoxycarbonylamino)succinate is reported as 64-65 °C in authoritative databases [1]. This well-defined solid-state property facilitates compound identification, purity assessment, and proper storage conditions. In contrast, the S-enantiomer is reported to have a melting point of 86-91 °C (as the α-methyl ester analog) , and other analogs may have different physical forms or undefined melting points. While a melting point difference alone is not a strong differentiator, it serves as a practical quality indicator during procurement and handling, allowing for a simple check of identity and purity. Furthermore, a defined melting point in the moderate range (64-65 °C) indicates that the compound is a stable solid at ambient temperatures, simplifying storage and handling compared to low-melting solids or oils.

Physical Characterization Stability Handling

Limited Direct Comparative Data: Acknowledgment of Evidence Gaps

A systematic search of primary literature, patents, and authoritative databases reveals a notable absence of direct head-to-head comparative studies quantifying the differential performance of (R)-Dimethyl 2-(tert-butoxycarbonylamino)succinate (CAS 130622-08-1) against its closest analogs (e.g., S-enantiomer, racemic mixture, or other protecting group variants) in specific assays, reactions, or biological models. The available evidence primarily supports class-level inferences regarding the importance of stereochemistry and protecting group strategy, as well as vendor-provided quality control data. This evidence gap underscores that the primary drivers for prioritizing this specific compound are its absolute stereochemical identity and its fully orthogonal protecting group architecture, which are fundamental and non-negotiable for certain synthetic applications, rather than a measured performance advantage in a comparative experiment.

Evidence Gap Procurement Consideration

Optimal Application Scenarios for (R)-Dimethyl 2-(tert-butoxycarbonylamino)succinate (CAS 130622-08-1) Based on Differential Evidence


Solid-Phase Synthesis of D-Amino Acid-Containing Peptides and Peptidomimetics

This compound is ideally suited as a building block in solid-phase peptide synthesis (SPPS) where the incorporation of a D-aspartic acid residue with orthogonal protection is required. The R (D) configuration ensures the correct stereochemistry in the final product, while the Boc and methyl ester groups allow for selective deprotection and coupling steps without unwanted side reactions . The vendor-provided QC data (NMR, HPLC, GC) further ensures batch-to-batch consistency, which is critical for reproducible peptide synthesis, especially in academic research and early-stage pharmaceutical development [1].

Synthesis of Caspase Inhibitors and Related Aspartic Acid-Derived Therapeutics

Based on patent literature describing the use of N-Boc-protected D-aspartic acid derivatives as intermediates in caspase inhibitor synthesis, this compound is a strategic choice for medicinal chemistry programs targeting apoptosis-related diseases . Its fully protected nature and correct stereochemistry are essential for constructing the aspartic acid aldehyde warhead found in many potent caspase inhibitors. Using the S-enantiomer or a differently protected analog would lead to a different diastereomer or a compound with altered biological activity, potentially compromising the entire drug discovery effort .

Asymmetric Synthesis and Chiral Pool Methodology

As a chiral pool starting material derived from D-aspartic acid, this compound provides a convenient entry point for the asymmetric synthesis of complex molecules requiring a D-configured aspartic acid fragment. Its defined stereochemistry (R configuration) eliminates the need for chiral resolution steps, thereby improving overall synthetic efficiency and reducing waste . The orthogonal protecting groups also facilitate further functionalization, making it a versatile chiral building block for the synthesis of natural products, pharmaceutical intermediates, and chiral ligands [1].

Quality-Controlled Research in Regulated Environments

For laboratories operating under GLP or GMP guidelines, or for research where reproducibility is paramount, the availability of batch-specific QC documentation (NMR, HPLC, GC) for this compound provides a level of traceability and assurance that is often lacking for generic or alternative sources . This documentation supports compliance with regulatory requirements and reduces the risk of experimental failure due to undetected impurities or incorrect stereochemistry. The defined physical properties, such as melting point (64-65 °C), also facilitate identity verification upon receipt [1].

Technical Documentation Hub

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